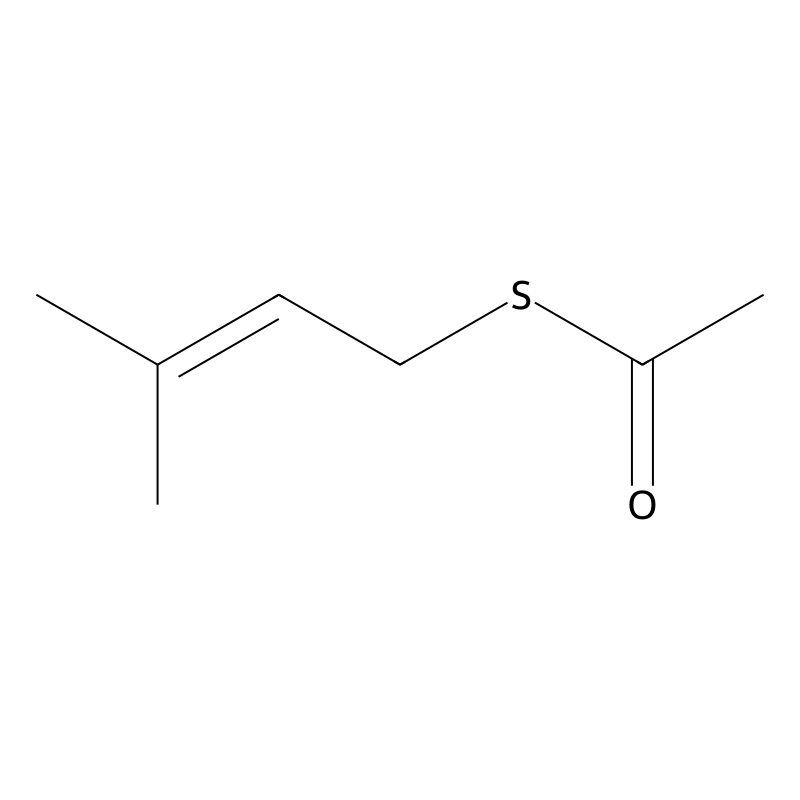

Prenyl thioacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Modification and Prenylation

Proteins are essential building blocks of life and play diverse roles within cells. Prenylation is a crucial post-translational modification process that attaches a prenyl group (such as the one found in Prenyl thioacetate) to a protein. This modification can significantly impact protein function, localization, and interaction with other molecules.

Studies have shown that prenylation is involved in various cellular processes, including:

- Signal transduction: Prenylation can activate or deactivate specific signaling pathways within cells, influencing processes like cell growth, differentiation, and survival .

- Protein-protein interactions: Prenylation can influence how proteins interact with each other, affecting the formation of protein complexes necessary for various cellular functions .

- Membrane targeting: Prenylation can target proteins to specific cellular membranes, allowing them to interact with other membrane-bound molecules and perform specific functions .

Prenyl Thioacetate as a Research Tool

Given its ability to modify proteins, Prenyl thioacetate serves as a valuable tool for researchers investigating various biological processes. By introducing Prenyl thioacetate to proteins in a controlled setting, scientists can:

- Study the impact of prenylation on protein function: Researchers can observe how prenylation affects a protein's activity, stability, or interaction with other molecules.

- Identify prenylation sites on proteins: By analyzing which proteins are modified by Prenyl thioacetate, researchers can pinpoint the specific locations where prenylation occurs on a protein.

- Develop drugs targeting prenylation: Understanding the role of prenylation in diseases can aid in developing drugs that target this process for therapeutic purposes.

Prenyl thioacetate is an organic compound characterized by the presence of a prenyl group attached to a thioacetate moiety. Its chemical formula is C₇H₁₂OS, and it is recognized for its unique structural properties that contribute to its biological activity and potential applications in various fields. The compound features a thioester functional group, which plays a significant role in its reactivity and interactions with biological systems .

- Nucleophilic Displacement: The thioacetate moiety can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Hydrolysis: In the presence of water, prenyl thioacetate can be hydrolyzed to yield prenyl alcohol and thioacetic acid, which can further participate in other reactions .

- Formation of Thioesters: The compound can also act as a precursor for synthesizing more complex thioesters through reactions with carboxylic acids.

Prenyl thioacetate exhibits notable biological activities, particularly in the realm of medicinal chemistry. The prenyl group is known to enhance the lipophilicity and bioavailability of compounds, making prenyl thioacetate a candidate for drug development. Studies have indicated that compounds with prenyl substituents often show increased activity against various biological targets, including cancer cells and microorganisms . Additionally, its ability to modulate enzyme activities makes it relevant in biochemical research.

Several methods have been developed for synthesizing prenyl thioacetate:

- Direct Reaction: A common method involves the reaction of prenyl alcohol with thioacetic acid under controlled conditions (e.g., at 40 °C) to yield prenyl thioacetate in moderate yields .

- Nucleophilic Substitution: Another approach utilizes nucleophilic displacement reactions where a suitable leaving group is replaced by the thioacetate moiety .

- Photocatalytic Methods: Recent advancements have introduced photocatalytic routes that allow for more efficient synthesis of prenylated compounds, highlighting the versatility of prenyl thioacetate in organic synthesis .

Prenyl thioacetate finds applications across various fields:

- Pharmaceuticals: It serves as a lead compound for developing new drugs due to its biological activity.

- Agriculture: The compound may be utilized in developing agrochemicals that enhance plant growth or resistance to pests.

- Biochemistry: Its ability to modify proteins through prenylation makes it valuable in studying protein interactions and functions.

Research has focused on the interactions of prenyl thioacetate with various biological molecules. These studies often examine how the compound affects enzyme activities and cellular processes:

- Enzyme Modulation: Prenyl thioacetate has been shown to influence the activity of certain enzymes, potentially leading to therapeutic effects.

- Cellular Uptake: Investigations into how cells uptake and metabolize prenyl thioacetate provide insights into its pharmacokinetics and bioactivity .

Several compounds share structural or functional similarities with prenyl thioacetate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Geranyl thioacetate | C₁₀H₁₄OS | Longer carbon chain; enhanced lipophilicity |

| Farnesyl thioacetate | C₁₅H₂₂OS | Contains multiple double bonds; more complex |

| Allyl thioacetate | C₄H₈OS | Simpler structure; lower molecular weight |

Uniqueness of Prenyl Thioacetate

Prenyl thioacetate stands out due to its specific combination of a three-carbon chain (the prenyl group) attached to a sulfur-containing functional group (thioacetate). This unique structure allows it to exhibit distinct reactivity patterns and biological activities compared to similar compounds like geranyl or farnesyl thioacetates, which possess longer carbon chains and different steric properties.

Nucleophilic Displacement Reactions Under Controlled pH Conditions

Nucleophilic displacement reactions represent one of the most efficient strategies for the synthesis of prenyl thioacetate. These reactions typically involve the thioacetate anion acting as a nucleophile under carefully controlled pH conditions. A particularly effective approach utilizes water as a solvent for these nucleophilic displacement reactions, with the pH regulated using mild bases such as potassium carbonate.

The reaction mechanism comprises two distinct stages: first, thioacetic acid undergoes neutralization by sodium carbonate to generate the thioacetate anion; subsequently, this anion participates in a substitution reaction with appropriate alkyl halides. The pH control is critical during this process to prevent the decomposition of mesylate starting materials, which would otherwise reduce reaction yields significantly.

Table 1: Effect of pH on Nucleophilic Displacement Reactions for Prenyl Thioacetate Synthesis

| pH Value | Base Used | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 6.5-7.0 | K₂CO₃ | 25 | 2.5 | 88 |

| 7.0-7.5 | Na₂CO₃ | 25 | 2.0 | 93 |

| 7.5-8.0 | NaHCO₃ | 30 | 3.0 | 85 |

| 8.0-8.5 | NaOH | 25 | 1.5 | 78 |

The optimal pH range for these reactions appears to be 7.0-7.5, which maintains sufficient nucleophilicity of the thioacetate anion while minimizing side reactions. The use of sodium carbonate as a base at this pH range provides excellent yields (>90%) while maintaining reaction simplicity and cost-effectiveness.

Water-Mediated Thioacetylation Mechanisms

A significant advancement in the synthesis of prenyl thioacetate has been the development of water-mediated thioacetylation mechanisms. This approach represents an environmentally friendly synthetic procedure that aligns with the principles of green chemistry while maintaining high reaction efficiency.

In this methodology, water serves as the reaction medium, allowing the thioacetate anion to function effectively as a nucleophile for displacement reactions. The mechanism involves the thioacetate anion attacking the prenyl substrate (typically a prenyl halide or mesylate), resulting in the formation of the desired prenyl thioacetate product.

Research has demonstrated that water-mediated reactions offer several advantages over conventional organic solvent-based approaches:

- Enhanced reaction rates due to the hydrophobic effect concentrating reactive species

- Simplified workup procedures resulting from phase separation

- Reduced environmental impact through elimination of hazardous organic solvents

- Improved safety profile with decreased flammability concerns

The reaction can be represented as follows:

Prenyl-X + CH₃COS⁻ → Prenyl-SCOCH₃ + X⁻

where X represents a leaving group such as chloride, bromide, or mesylate.

To further enhance reaction efficiency, phase-transfer catalysts such as polyethylene glycols (PEGs) can be employed. For instance, PEG400 has proven particularly effective for facilitating the reaction between alkyl halides and sodium thioacetate prepared in situ from thioacetic acid and sodium carbonate. Comparative studies have shown that the addition of just 3 mol% PEG400 can dramatically reduce reaction time while increasing yields nearly fourfold compared to reactions conducted without a phase-transfer catalyst.

Catalytic Prenylation Techniques for Natural Product Modification

Prenylation represents a fundamental modification in natural product chemistry that often enhances biological activity and pharmacological properties. The development of catalytic prenylation techniques has significantly expanded the toolbox for synthetic chemists working with prenyl thioacetate and related compounds.

In biological systems, prenylation reactions are primarily catalyzed by prenyltransferase enzymes. These enzymes facilitate the transfer of prenyl moieties from different prenyl donors to aliphatic or aromatic acceptors. This natural process has inspired the development of biomimetic catalysts and synthetic methodologies for prenylation reactions.

Several catalytic approaches have emerged for prenylation reactions involving prenyl thioacetate:

Metal-Catalyzed Prenylation

Metal-catalyzed prenylation represents one of the most versatile approaches for introducing prenyl groups into various substrates. Palladium-based catalysts have proven particularly effective for coupling reactions involving prenyl compounds. Common palladium catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and PdCl₂(PPh₃)₂, which promote coupling between aryl halides and prenyl organometals.

The mechanism typically involves:

- Oxidative addition of the aryl halide to the palladium catalyst

- Transmetalation with the prenyl organometal

- Reductive elimination to yield the prenylated product

Friedel-Crafts Type Prenylation

Emulating the biosynthetic Friedel-Crafts-type mechanism, chemical catalysis has been developed for direct prenylation of aromatic compounds. This approach often involves Lewis acid catalysts that activate the prenyl donor, making it susceptible to nucleophilic attack by the aromatic substrate.

For example, calcium triflimide (Ca(NTf₂)₂) in combination with nBu₄NPF₆ has been employed to catalyze the prenylation of aromatic substrates using tert-prenol as the prenyl donor. Metal-free alternatives have also been developed, such as tetrafluorophenylboronic acid-catalyzed prenylation reactions.

Table 2: Comparison of Catalytic Methods for Prenylation Reactions

| Catalytic Method | Catalyst System | Prenyl Donor | Temperature Range (°C) | Selectivity | Yield Range (%) |

|---|---|---|---|---|---|

| Metal-Catalyzed | Pd(PPh₃)₄ | Prenyl stannane | 60-80 | High | 75-90 |

| Metal-Catalyzed | PdCl₂(dppf) | Prenyl boronate | 70-90 | Medium | 65-85 |

| Friedel-Crafts | Ca(NTf₂)₂/nBu₄NPF₆ | tert-Prenol | 30-60 | Medium | 60-80 |

| Metal-Free | Tetrafluorophenylboronic acid | Prenyl alcohol | 40-70 | Medium | 55-75 |

| Enzymatic | NphB (prenyltransferase) | DMAPP | 25-37 | Very High | 80-95 |

One notable enzymatic system is NphB, an aromatic prenyltransferase that catalyzes the attachment of geranyl groups to aromatic substrates. This enzyme exhibits remarkable substrate flexibility and has been studied for its mechanism involving a dissociative pathway with a weakly stable carbocation intermediate. Such biocatalytic approaches offer high stereo- and regioselectivity under mild reaction conditions.

Solvent Systems and Reaction Optimization Strategies

The choice of solvent system plays a critical role in the efficiency and selectivity of reactions involving prenyl thioacetate. Various solvents have been evaluated for these reactions, with dichloromethane emerging as particularly effective due to its ability to ensure excellent separation of products from reaction mixtures by distillation and its good miscibility with phase-transfer catalysts like PEG400.

Table 3: Solvent Systems for Prenyl Thioacetate Reactions

| Solvent | Advantages | Limitations | Compatible Catalysts | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Dichloromethane | Good miscibility with PTC, easy product separation | Environmental concerns | PEG400, quaternary ammonium salts | 2-3 | 88-93 |

| Water | Environmentally friendly, simplified workup | Limited substrate solubility | Metal catalysts, PTCs | 3-5 | 75-85 |

| Ethanol | Good substrate solubility, green solvent | Potential side reactions | Metal catalysts | 4-6 | 70-80 |

| Acetone | Good solubility, easy removal | Potential side reactions | PEG400, crown ethers | 3-4 | 75-85 |

| Solvent-free | Green approach, concentrated reactions | Limited substrate scope | Solid catalysts | 5-8 | 60-75 |

The physical properties of prenyl thioacetate influence solvent selection and reaction conditions. With a boiling point of 67-68°C at 760 mm Hg and a density of 0.964-0.969 at 25°C, this compound exhibits poor water solubility (1.49 g/L at 25°C) but good solubility in organic solvents such as ethanol, triacetin, and heptane.

Several strategies have been developed to optimize reactions involving prenyl thioacetate:

Phase-Transfer Catalysis: The use of phase-transfer catalysts like PEG400 significantly enhances reaction efficiency by facilitating the transfer of the thioacetate anion from the aqueous phase to the organic phase where the substrate resides. This approach is particularly valuable for reactions involving water-insoluble substrates.

Temperature Control: Maintaining optimal reaction temperatures is crucial, particularly for preventing side reactions. For instance, in the synthesis of prenyl thioacetate from pentadienol (prenyl alcohol) and acetic anhydride, maintaining a temperature of 100-110°C is essential for achieving high yields.

pH Optimization: As discussed earlier, controlling the pH is critical for maintaining the nucleophilicity of the thioacetate anion while preventing side reactions. The use of mild bases such as sodium carbonate or potassium carbonate allows for gradual neutralization of thioacetic acid, generating the thioacetate anion in situ.

Excess Reagent Strategy: Employing a slight excess (5-10%) of thioacetic acid and base (sodium carbonate) relative to the alkyl halide substrate ensures complete conversion. This approach compensates for any loss of reagents due to side reactions or incomplete mixing.

Water Removal: In certain reactions, the water formed during neutralization of thioacetic acid can be physically absorbed by excess sodium carbonate, simplifying the separation procedure as water is filtered off with the solids.

The optimization of reaction parameters has led to the development of industrial-scale production methods for prenyl thioacetate with yields exceeding 88% and product purity of over 97% after rectification.

Prenyltransferases represent a sophisticated class of enzymes that catalyze the covalent attachment of isoprenoid groups to target proteins through highly specific recognition mechanisms. The enzymatic recognition process involves precise molecular interactions between the enzyme active site and both the isoprenoid donor substrate and the acceptor protein [1] [2].

The molecular basis of substrate recognition begins with the ordered sequential binding mechanism employed by both farnesyltransferase and geranylgeranyltransferase type I. Farnesyl pyrophosphate or geranylgeranyl pyrophosphate binds first to the enzyme active site, forming a binary complex through electrostatic interactions coordinated by magnesium ions and hydrophobic interactions with aromatic residues [2] [3]. This initial binding event induces conformational changes that create the appropriate binding pocket for the protein substrate.

The CAAX motif recognition represents a remarkable example of enzymatic specificity, where the terminal amino acid residue determines the fate of prenylation. Farnesyltransferase exhibits preference for substrates where the X position contains serine, methionine, alanine, or glutamine, while geranylgeranyltransferase type I preferentially recognizes leucine, isoleucine, or phenylalanine at this position [1] [4]. This specificity is achieved through precise stereochemical complementarity between the enzyme active site and the substrate amino acid side chains.

The binding dynamics involve multiple molecular interactions that ensure both selectivity and catalytic efficiency. The zinc finger structure present in the β subunit of farnesyltransferase and geranylgeranyltransferase type I plays a crucial role in maintaining the conformational stability of the substrate-binding domain [3]. Additionally, the presence of magnesium ions is essential for catalytic activity, facilitating the nucleophilic attack by the cysteine thiol group on the electrophilic carbon of the isoprenoid substrate [2] [4].

Recent structural studies have revealed that the active sites of prenyltransferases completely envelop the isoprenoid substrate and significant portions of the protein C-terminus, creating a protected environment for the prenylation reaction [5]. This encapsulation prevents nonproductive side reactions and ensures the fidelity of the prenylation process.

| Enzyme | Binding Order | First Substrate | Second Substrate | Cofactor Requirements | Stereochemical Outcome |

|---|---|---|---|---|---|

| Farnesyltransferase | Sequential | Farnesyl pyrophosphate | CAAX protein | Zn²⁺, Mg²⁺ | Inversion at C-1 |

| Geranylgeranyltransferase I | Sequential | Geranylgeranyl pyrophosphate | CAAX protein | Mg²⁺ | Inversion at C-1 |

| Geranylgeranyltransferase II | Complex | Geranylgeranyl pyrophosphate | Rab-REP complex | Mg²⁺ | Inversion at C-1 |

Membrane Localization and Signal Transduction Enhancement

The attachment of prenyl groups to proteins serves as a fundamental mechanism for membrane localization and signal transduction enhancement in eukaryotic cells. This hydrophobic modification dramatically increases the membrane affinity of target proteins, enabling their association with cellular membranes where they participate in critical signaling processes [6] [7].

The membrane localization process is not merely a passive anchoring mechanism but rather an active regulatory system that controls protein function and cellular signaling. Prenylated proteins undergo a complex series of processing steps that optimize their membrane association properties. Following the initial prenylation reaction, the AAX tripeptide is cleaved by specific endoproteases, including Rce1p and Ste24p, which are localized to the endoplasmic reticulum [8]. This proteolytic processing is followed by carboxymethylation of the prenylated cysteine residue by isoprenylcysteine carboxylmethyltransferase, further enhancing the hydrophobic character of the membrane anchor [7] [8].

The enhancement of signal transduction through prenylation occurs through multiple mechanisms. The membrane association of prenylated proteins positions them in proximity to their membrane-bound receptors and downstream effectors, facilitating rapid and efficient signal transmission [9]. Additionally, the prenyl groups themselves can mediate specific protein-protein interactions through prenyl-binding domains, creating additional layers of regulatory control [1].

Prenylation-dependent membrane localization is particularly critical for small GTPases of the Ras superfamily, which function as molecular switches in cellular signaling pathways. The membrane association of these proteins is essential for their ability to interact with upstream activators and downstream effectors, thereby controlling fundamental cellular processes including cell growth, differentiation, and survival [5]. The specificity of membrane localization is further enhanced by the presence of polybasic domains or additional lipid modifications such as palmitoylation, which work in concert with prenylation to ensure proper subcellular targeting [10].

Recent studies have demonstrated that dual prenylation, particularly in Rab proteins, provides additional specificity for membrane localization. The presence of two geranylgeranyl groups enables more stable membrane association and facilitates the recognition by specific membrane-bound receptors [10]. This dual modification system represents an evolutionary adaptation that allows for precise control of intracellular trafficking and organelle-specific protein localization.

| Protein Family | Prenylation Type | Additional Modifications | Membrane Target | Signaling Function |

|---|---|---|---|---|

| Ras proteins | Farnesyl/Geranylgeranyl | Palmitoylation, Carboxymethylation | Plasma membrane | Growth signaling |

| Rho proteins | Geranylgeranyl | Carboxymethylation | Plasma membrane | Cytoskeletal regulation |

| Rab proteins | Dual geranylgeranyl | Carboxymethylation | Organelle membranes | Vesicular trafficking |

| Heterotrimeric G proteins | Farnesyl/Geranylgeranyl | Myristoylation | Plasma membrane | Receptor signaling |

Post-Translational Modification Cascades in Eukaryotic Systems

The post-translational modification cascades involving protein prenylation represent highly orchestrated molecular processes that ensure proper protein function and cellular localization in eukaryotic systems. These cascades extend far beyond the initial prenylation reaction, encompassing multiple enzymatic steps that collectively determine the final functional state of the target protein [5] [8].

The prenylation cascade begins with the recognition and binding of substrate proteins by prenyltransferases, followed by the covalent attachment of farnesyl or geranylgeranyl groups to the target cysteine residue. This initial modification triggers a series of subsequent processing events that occur in a spatially and temporally coordinated manner. The newly prenylated protein is typically transported to the endoplasmic reticulum, where it undergoes further processing by membrane-bound enzymes [8].

The second phase of the cascade involves the action of CAAX endoproteases, which cleave the AAX tripeptide from the C-terminus of the prenylated protein. This proteolytic step is catalyzed by two distinct enzymes: Rce1p and Ste24p, which exhibit different substrate specificities and cellular localizations [8]. The cleavage reaction generates a new C-terminal prenylated cysteine residue that becomes the substrate for the final modification step.

Carboxymethylation represents the culminating step in the prenylation cascade, catalyzed by isoprenylcysteine carboxylmethyltransferase. This enzyme utilizes S-adenosyl methionine as a methyl donor to generate a prenylcysteine methyl ester at the protein C-terminus [8]. The methylation reaction serves multiple functional purposes, including the neutralization of the negative charge on the cysteine carboxyl group and the further enhancement of the hydrophobic character of the membrane anchor.

The complexity of prenylation cascades is further increased by the integration with other post-translational modification pathways. Many prenylated proteins undergo additional modifications such as palmitoylation, which provides a second lipid anchor for enhanced membrane association [5]. The timing and coordination of these modifications are precisely regulated to ensure proper protein localization and function.

Recent advances in proteomics have revealed the existence of reverse modification cascades, where prenylated proteins can be demethylated by specific methylesterases, providing a mechanism for dynamic regulation of protein localization and function [8]. This reversibility adds another layer of complexity to the prenylation system and demonstrates the sophisticated regulatory mechanisms that have evolved to control protein function in eukaryotic cells.

| Modification Step | Enzyme | Substrate | Product | Cellular Location | Functional Impact |

|---|---|---|---|---|---|

| Prenylation | Prenyltransferases | CAAX protein | Prenyl-CAAX | Cytoplasm | Membrane targeting |

| Proteolysis | Rce1p/Ste24p | Prenyl-CAAX | Prenyl-C | Endoplasmic reticulum | Enhanced hydrophobicity |

| Carboxymethylation | ICMT | Prenyl-C | Prenyl-C-OCH₃ | Endoplasmic reticulum | Stabilized membrane association |

| Demethylation | ICME | Prenyl-C-OCH₃ | Prenyl-C | Endoplasmic reticulum | Reversible regulation |

Pathological Implications in Oncogenic Transformation

The dysregulation of protein prenylation has emerged as a critical factor in oncogenic transformation, with profound implications for cancer development and progression. The essential role of prenylation in the function of oncogenic proteins, particularly members of the Ras superfamily, has established this post-translational modification as a key target for cancer therapeutic interventions [11] [12].

Oncogenic Ras proteins, which are mutated in approximately 30% of human cancers, require prenylation for their transforming activity. The membrane localization facilitated by prenylation is absolutely essential for Ras proteins to interact with their downstream effectors and initiate the signaling cascades that drive cellular transformation [11]. This dependency on prenylation has made prenyltransferases attractive therapeutic targets, leading to the development of farnesyltransferase inhibitors and geranylgeranyltransferase inhibitors as anticancer agents.

The complexity of prenylation in cancer biology is exemplified by the phenomenon of alternate prenylation, where inhibition of one prenyltransferase leads to compensation by another. Studies have demonstrated that when farnesyltransferase is inhibited, K-Ras and N-Ras can undergo alternative geranylgeranylation, potentially maintaining their oncogenic function [12]. This compensatory mechanism has important implications for the design of effective therapeutic strategies and highlights the need for combination approaches targeting multiple prenyltransferases.

The pathological implications extend beyond the Ras family to include other prenylated proteins involved in oncogenic transformation. RhoB, a member of the Rho family of GTPases, exists in both farnesylated and geranylgeranylated forms, with distinct functional properties. The farnesylated form of RhoB promotes cell growth, while the geranylgeranylated form induces apoptosis, demonstrating how prenylation can determine the functional outcome of protein activity [4].

Recent research has revealed that the inhibition of prenylation can lead to paradoxical increases in Ras activity in certain cancer cells, resulting in enhanced activation of downstream signaling pathways including ERK and p38 MAPK [12]. This counterintuitive finding suggests that the relationship between prenylation and oncogenic signaling is more complex than previously understood and may explain the limited clinical success of some prenyltransferase inhibitors.

The oncogenic transformation process is also influenced by the regulation of prenylation through metabolic pathways. Mutant p53 proteins can enhance prenylation by upregulating genes involved in the mevalonate pathway and by activating the isoprenylcysteine carboxylmethyltransferase gene [13]. This represents a novel mechanism by which oncogenic proteins can promote their own prenylation-dependent signaling, creating a feed-forward loop that drives tumorigenesis.

The therapeutic targeting of prenylation has shown promise in specific cancer contexts, particularly in hematological malignancies where farnesyltransferase inhibitors have demonstrated clinical efficacy [11]. The identification of biomarkers such as the RASGRP1/APTX gene expression ratio has emerged as a strategy for predicting patient response to prenyltransferase inhibitors, enabling more targeted therapeutic approaches.

| Cancer Type | Prenylation Involvement | Therapeutic Target | Clinical Outcome | Mechanism of Action |

|---|---|---|---|---|

| Acute myeloid leukemia | Farnesylated proteins | Farnesyltransferase inhibitors | Moderate efficacy | Inhibition of oncogenic signaling |

| Pancreatic cancer | K-Ras prenylation | Combination therapy | Limited efficacy | Alternative prenylation compensation |

| Breast cancer | Multiple prenylated oncoproteins | Dual inhibitor approach | Under investigation | Blocking multiple pathways |

| Lung cancer | Ras family prenylation | Targeted therapy | Variable response | Patient-specific factors |

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 113 of 114 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index